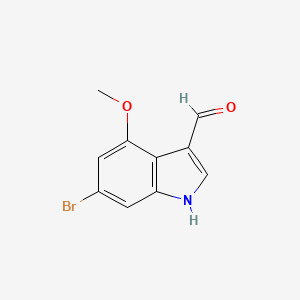

6-bromo-4-methoxy-1H-indole-3-carbaldehyde

Descripción general

Descripción

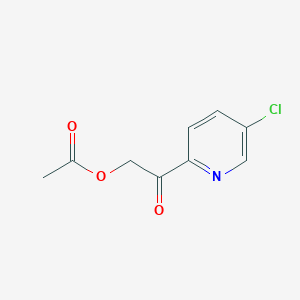

6-Bromo-4-methoxy-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C10H8BrNO2 . It has a molecular weight of 254.08 g/mol . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde involves several steps. One method starts with 6-bromo-4-methoxy-lH-indole, to which (chloromethylene)dimethylammonium chloride is added. The mixture is stirred at room temperature for 24 hours. Then, water and 10 N aqueous NaOH are added, and the mixture is heated at reflux for 1 hour. The resulting precipitate is collected by filtration to yield 6-bromo-4-methoxy-lH-indole-3-carbaldehyde .Molecular Structure Analysis

The InChI code for 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is 1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 .Chemical Reactions Analysis

Indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can be easily oxidized to indole-3-carboxylic acid and can condense with nitromethane in a Henry reaction to give 3-nitrovinyl indole .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is normal, and it should be kept in a dark place under an inert atmosphere .Aplicaciones Científicas De Investigación

Cancer Treatment

Indole derivatives, including 6-bromo-4-methoxy-1H-indole-3-carbaldehyde, have been extensively studied for their potential in treating cancer. These compounds can interfere with the proliferation of cancer cells and may induce apoptosis. They are particularly promising in the development of new chemotherapeutic agents due to their ability to target specific pathways involved in cancer cell growth .

Antimicrobial Activity

Research has shown that indole derivatives exhibit significant antimicrobial properties. This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential bacterial enzymes .

Treatment of Neurological Disorders

The indole core is present in many compounds that affect the central nervous system. As such, 6-bromo-4-methoxy-1H-indole-3-carbaldehyde could be used as a precursor in synthesizing drugs for treating neurological disorders such as depression, anxiety, and Parkinson’s disease .

Anti-inflammatory Applications

Indole derivatives are known to possess anti-inflammatory properties. They can be used to develop drugs that reduce inflammation in conditions like arthritis, asthma, and inflammatory bowel disease. Their action is typically associated with the inhibition of pro-inflammatory cytokines .

Antiviral Agents

Some indole derivatives have been identified as potential antiviral agents. They can be designed to inhibit viral entry into host cells or disrupt viral replication processes. This application is particularly relevant in the context of emerging viral diseases and the need for novel antiviral drugs .

Green Chemistry Synthesis

6-bromo-4-methoxy-1H-indole-3-carbaldehyde can be utilized in multicomponent reactions (MCRs), which are a cornerstone of green chemistry. MCRs allow for the efficient synthesis of complex molecules with minimal waste, aligning with the principles of sustainability and environmental responsibility .

Development of Protein Kinase Inhibitors

Protein kinases play a crucial role in signal transduction pathways. Indole derivatives can be used to create inhibitors that regulate the activity of these enzymes, which is beneficial in treating diseases like cancer and diabetes where such pathways are often dysregulated .

Anti-HIV Research

The indole scaffold is also present in compounds with anti-HIV activity. By inhibiting key enzymes required for HIV replication, such as reverse transcriptase, indole derivatives can contribute to the development of new therapies for HIV/AIDS patients .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 6-bromo-4-methoxy-1H-indole-3-carbaldehyde is the CYP2A6 enzyme . This enzyme plays a crucial role in nicotine metabolism, and its inhibition can reduce cigarette smoking .

Mode of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . This binding can lead to various biological effects, depending on the specific receptors involved .

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

6-bromo-4-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-3-7(11)2-8-10(9)6(5-13)4-12-8/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMRFSNEGLWMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CN2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

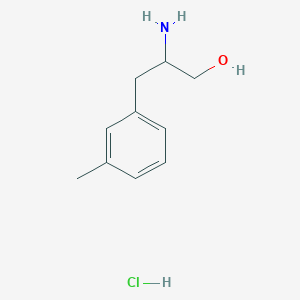

![[2-(Aminomethyl)-3-methylbutyl]benzene hydrochloride](/img/structure/B1449101.png)

![[4-(Ethynylsulfanyl)phenyl]methanol](/img/structure/B1449102.png)

![2-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1449110.png)

![[3-Fluoro-4-(2-furylmethoxy)phenyl]amine hydrochloride](/img/structure/B1449117.png)

![(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)amine dihydrochloride](/img/structure/B1449118.png)

![[2-(2-Bromo-4-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1449119.png)

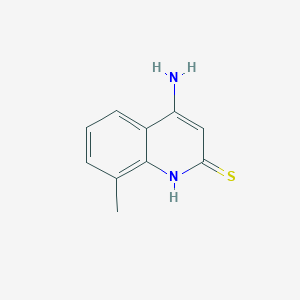

![5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-amine dihydrochloride](/img/structure/B1449122.png)